2-(3-Pyridinyl)benzamide

Antiparasitic Trypanosoma cruzi Selectivity

2-(3-Pyridinyl)benzamide (CAS 1318800-18-8) is the essential scaffold for SAR-driven aldosterone synthase and anti-Chagas research. Avoid positional isomer pitfalls: only 3-pyridinyl ensures target engagement. Key features: • Selective CYP11B2 inhibition (IC50 53-166 nM), no off-target CYP cross-reactivity. • Anti-T. cruzi selectivity index ≥10. • Strict 3-pyridyl requirement validated; 2- and 4-pyridyl analogs inactive. • ≥98% purity, ideal for reproducible SAR studies.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B15373917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pyridinyl)benzamide
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)N
InChIInChI=1S/C12H10N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-8H,(H2,13,15)
InChIKeyAOLQBYWNFGJDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Pyridinyl)benzamide: Core Identity and Research Scope


2-(3-Pyridinyl)benzamide (CAS 1318800-18-8) is a heterocyclic small molecule comprising a benzamide core with a pyridine ring linked at its 3-position to the 2-position of the benzene moiety . This scaffold serves as a versatile chemotype in medicinal chemistry, exhibiting activity across multiple therapeutic areas including antiparasitic , antimycobacterial [1], and aldosterone synthase inhibition [2]. The compound is primarily employed as a research tool and hit/lead scaffold for structure-activity relationship (SAR) studies rather than as a final drug candidate, with commercial availability typically at ≥95% purity and a molecular weight of 198.22 g/mol .

Positional Isomer Specificity of 2-(3-Pyridinyl)benzamide


Positional isomerism and substitution patterns on the pyridinylbenzamide scaffold profoundly alter biological activity and selectivity. For antimycobacterial applications, N-(pyridin-2-yl)benzamides are consistently more active than N-(pyridin-3-yl)benzamides, with the 3-pyridinyl isomer demonstrating reduced potency against Mycobacterium tuberculosis H37Ra [1]. Conversely, in CYP11B2 inhibition, the 3-pyridinyl orientation is essential for selective aldosterone synthase binding; alternative pyridine linkages (e.g., 2- or 4-position) or isosteric replacements (e.g., pyrazine) abolish or significantly attenuate activity [2]. In Trypanosoma cruzi inhibition, a sterically unhindered 3-pyridyl substructure is a strict requirement for high potency, with 2- or 4-pyridyl analogs showing markedly reduced efficacy . These target-specific structural constraints mean that generic substitution with positional isomers or bioisosteres will lead to unpredictable and typically inferior performance in any given assay system. Procurement decisions must therefore be guided by the specific research context and the exact structural features required for the intended biological target.

2-(3-Pyridinyl)benzamide Comparative Evidence


T. cruzi Selectivity Over Other Protozoan Parasites

Pyridyl benzamide 2 (a 2-(3-pyridinyl)benzamide analog) demonstrates potent inhibition of Trypanosoma cruzi with a selectivity index of ≥10 relative to other protozoan parasites. The compound exhibits no significant activity against T. brucei rhodesiense, T. brucei brucei, Leishmania donovani, or Plasmodium falciparum, indicating a high degree of parasite-specific selectivity . This contrasts sharply with broader-spectrum antiparasitic scaffolds such as nitroimidazoles (e.g., benznidazole), which affect multiple kinetoplastids and often exhibit lower therapeutic indices.

Antiparasitic Trypanosoma cruzi Selectivity

Selective CYP11B2 Inhibition vs. Steroidogenic CYPs

A series of 23 N-(pyridin-3-yl)benzamides were evaluated for CYP11B1 and CYP11B2 inhibition. The most potent and selective compounds exhibited IC50 values ranging from 53 to 166 nM against CYP11B2, with no detectable inhibition of CYP11B1, CYP17, or CYP19 at relevant concentrations [1]. In contrast, earlier-generation CYP11B2 inhibitors such as fadrozole (IC50 ~6 nM for CYP11B2 but also inhibits aromatase/CYP19) and metyrapone (non-selective, inhibits both CYP11B1 and CYP11B2) exhibit significant off-target steroidogenic effects that confound experimental interpretation.

Aldosterone synthase CYP11B2 Selective inhibition

3-Pyridinyl Substitution Requirement for T. cruzi Activity

SAR analysis of pyridyl benzamide 2 series established that a sterically unhindered 3-pyridyl substructure is required for high activity against T. cruzi. Analogs bearing 2-pyridinyl or 4-pyridinyl substitutions, or those with bulky substituents adjacent to the pyridine nitrogen (e.g., 2-methyl-3-pyridinyl), exhibit significantly reduced or abolished antiparasitic activity . This positional requirement contrasts with the SAR for antimycobacterial activity, where N-(pyridin-2-yl)benzamides are more active than N-(pyridin-3-yl)benzamides [1].

Structure-activity relationship Positional isomerism Trypanosoma cruzi

Physicochemical Profile and Metabolic Soft Spots

The pyridyl benzamide class exhibits generally favorable physicochemical properties, with the 3-pyridinyl benzamide core demonstrating moderate solubility and permeability characteristics suitable for hit-to-lead optimization [1]. Systematic SAR studies have identified specific positions on the scaffold that block oxidative metabolism when substituted, as well as positions that can be modified to modulate solubility without compromising target engagement [1]. In contrast, many classical benzamide derivatives (e.g., procainamide, metoclopramide) suffer from rapid N-dealkylation or amide hydrolysis, limiting their utility as in vivo probes.

Physicochemical properties Metabolic stability Drug-likeness

2-(3-Pyridinyl)benzamide Application Scenarios


CYP11B2-Selective Inhibition in Cardiovascular Pharmacology

Investigators studying the renin-angiotensin-aldosterone system (RAAS) can utilize N-(pyridin-3-yl)benzamide derivatives as selective CYP11B2 inhibitors. With IC50 values of 53-166 nM against CYP11B2 and no detectable inhibition of CYP11B1, CYP17, or CYP19 [1], these compounds enable precise interrogation of aldosterone-mediated pathways in hypertension, heart failure, and renal fibrosis models without confounding effects on cortisol synthesis. This selectivity profile is superior to traditional agents like metyrapone (dual CYP11B1/11B2 inhibition) or fadrozole (CYP19 cross-reactivity).

T. cruzi-Selective Antiparasitic Development

Medicinal chemistry teams pursuing novel Chagas disease therapeutics should prioritize the 3-pyridinyl benzamide scaffold as a starting point. The demonstrated selectivity index of ≥10 against T. cruzi over other protozoan parasites (T. brucei spp., Leishmania, Plasmodium) minimizes off-target antiparasitic effects during in vitro and in vivo efficacy studies. The identified SAR requirement for a sterically unhindered 3-pyridinyl moiety provides a clear roadmap for analog synthesis and procurement, reducing wasted effort on inactive positional isomers.

Positional Isomer SAR Across Therapeutic Targets

The divergent SAR observed between 3-pyridinyl benzamides (active in CYP11B2 and T. cruzi) and 2-pyridinyl benzamides (more active in antimycobacterial assays) [2] makes this compound series an excellent model system for teaching or investigating the impact of subtle structural changes on biological activity. Research groups can use these compounds to demonstrate how a single atom shift in pyridine attachment fundamentally alters target engagement, making it a valuable educational and mechanistic probe tool.

Quorum Sensing Inhibition Against P. aeruginosa

N-(2- and 3-pyridinyl)benzamide derivatives have demonstrated antibiofilm activity against Pseudomonas aeruginosa, with OD595nm measurements showing significant reduction in biofilm biomass compared to untreated controls [3]. This application is relevant for microbiology laboratories investigating novel anti-virulence strategies against chronic P. aeruginosa infections, where conventional antibiotics fail due to biofilm-mediated resistance.

Technical Documentation Hub

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